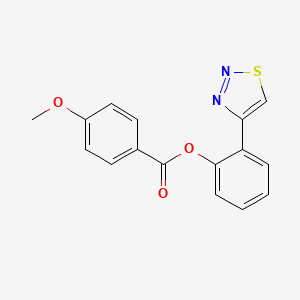

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

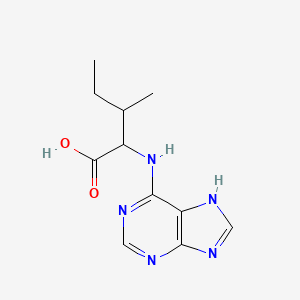

“2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a type of heterocyclic compound that has been of interest in recent years due to its potential in designing new antitumor agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles have been developed . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities. Some compounds exhibit high DNA protective ability and strong antimicrobial activity against specific strains such as S. epidermidis. Additionally, certain compounds demonstrate cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential utility in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photodynamic Therapy for Cancer Treatment : The synthesis of zinc phthalocyanine derivatives with new benzenesulfonamide groups has been explored for their potential in photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Properties and Mechanisms

Antioxidant Properties : The synthesis and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives incorporating methoxy cinnamic acids have been conducted. These studies have led to the identification of compounds with effective antioxidant activities, showcasing the relevance of thiadiazole derivatives in developing potential antioxidants (Gür et al., 2017).

Fluorescent Chemosensor for Metal Ions : A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions. This chemosensor demonstrates quick responses, excellent selectivity, and sensitivity, highlighting the potential for applications in chemical analysis and environmental monitoring (Manna, Chowdhury, & Patra, 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity . Therefore, it is plausible that 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate may interact with similar targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit luminescence , which suggests that they may affect pathways related to light emission or energy transfer within cells.

Result of Action

Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

[2-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-20-12-8-6-11(7-9-12)16(19)21-15-5-3-2-4-13(15)14-10-22-18-17-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQRKLLMGKZPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

![N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2722739.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)

![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2722750.png)

![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)